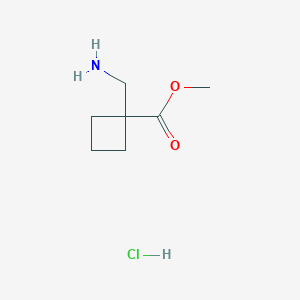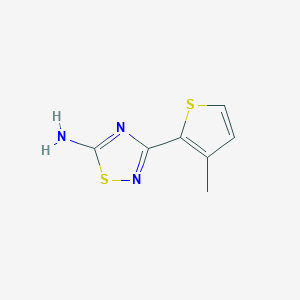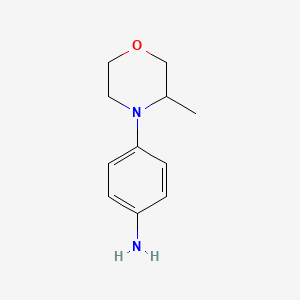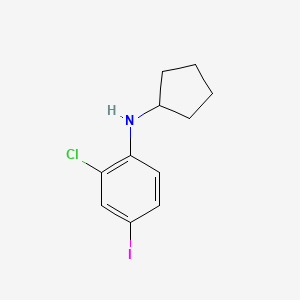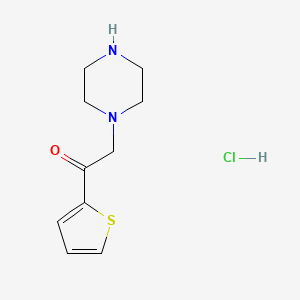![molecular formula C14H10BrClN2O2S B1455235 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866546-10-3](/img/structure/B1455235.png)
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
The compound “3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 7-azaindoles . It is an intermediate of C3 and C5-substituted 7-azaindoles derivatives .
Synthesis Analysis
The compound is synthesized via a one-step substitution reaction . It is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values .Chemical Reactions Analysis
As an intermediate, this compound can be further modified to develop novel 7-azaindole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been studied by further studying the molecular electrostatic potential and frontier molecular orbital of the compound .Aplicaciones Científicas De Investigación
Application in Cancer Therapy
- Specific Scientific Field: Cancer Therapy
- Summary of the Application: 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The compound was synthesized and its inhibitory activity against FGFR1, 2, and 3 was evaluated. Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h against FGFR1, 2, 3, and 4 were 7, 9, 25, and 712 nM, respectively .
Application in Synthesis of Indole Derivatives
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology .
- Methods of Application or Experimental Procedures: The compound is used in the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Application in Pyrrolopyrazine Derivatives
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is used in the synthesis of pyrrolopyrazine derivatives . These derivatives have shown various biological activities .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of pyrrolopyrazine derivatives .
- Results or Outcomes: Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application in Synthesis of Cytotoxic Metabolites
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is used in the synthesis of a class of very cytotoxic metabolites that possess the pyrrolo[4,3,2-de] structure . These metabolites have shown significant cytotoxic activity .
- Methods of Application or Experimental Procedures: The compound is used in the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate to afford the exo-bridged tricyclic lactone .
- Results or Outcomes: The resulting tricyclic lactone, after more than nine steps, gave the tricyclic ketone .
Application in Synthesis of Pyrrolopyrazine Derivatives
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is used in the synthesis of pyrrolopyrazine derivatives . These derivatives have shown various biological activities .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of pyrrolopyrazine derivatives .
- Results or Outcomes: Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Direcciones Futuras
The compound, as an intermediate of C3 and C5-substituted 7-azaindoles derivatives, has potential for further modifications to develop novel 7-azaindole derivatives . This opens up a wide range of possibilities for future research and applications in various fields, particularly in the development of new drugs.
Propiedades
IUPAC Name |
3-bromo-5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOWWABYYWPKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678004 | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
866546-10-3 | |
| Record name | 3-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

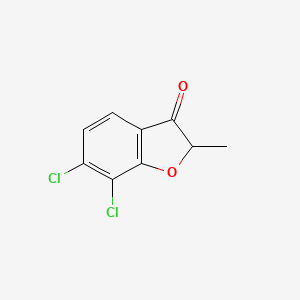
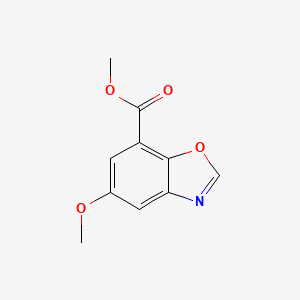
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

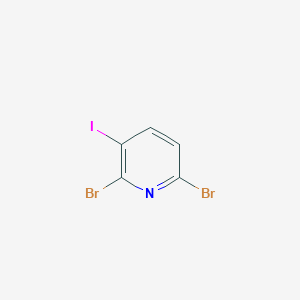
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
